Milbemycinoxime
Description
Historical Context and Discovery of Milbemycins and Derivatives
The journey to the development of milbemycinoxime began with the discovery of the milbemycins, a group of macrolides chemically related to the avermectins. wikipedia.org The milbemycins were first isolated in Japan in 1967 from the fermentation products of the soil actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus. meritresearchjournals.orgtandfonline.comcabidigitallibrary.org The structure of these 16-membered macrocyclic lactones was subsequently characterized in 1972. tandfonline.comnih.gov These naturally occurring compounds, including milbemycin A3 and A4, were found to possess insecticidal and acaricidal activity. cabidigitallibrary.orggoogle.com
A decade after the discovery of avermectins in the 1970s, researchers at Sankyo developed this compound. meritresearchjournals.org This compound is a semi-synthetic analog derived from milbemycin A3 and A4. meritresearchjournals.org Specifically, it is a mixture of the 5-oxime derivatives of milbemycin A4 and milbemycin A3, typically in a ratio of ≥80% to ≤20%. cabidigitallibrary.orgnih.gov The development of this compound was a joint effort by Sankyo and Ciba-Geigy (now Novartis), and it was launched in the United States and Canada in 1990 for veterinary use. cabidigitallibrary.orgresearchgate.net
The broader class of macrocyclic lactones, which includes both milbemycins and avermectins, was recognized for its significant impact on parasitology, culminating in the 2015 Nobel Prize in Physiology or Medicine being co-awarded to William C. Campbell and Satoshi Ōmura for their work on the discovery of avermectin (B7782182). meritresearchjournals.org
| Year | Discovery/Development Event | Associated Organization/Researcher | Source |
|---|---|---|---|
| 1967 | Initial isolation of milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus | Japanese Researchers | meritresearchjournals.orgtandfonline.com |
| 1972 | Elucidation of the chemical structure of milbemycins | - | tandfonline.comnih.gov |
| 1990 | Commercial launch of this compound (Interceptor®) in the USA and Canada | Sankyo and Ciba-Geigy (Novartis) | cabidigitallibrary.orgresearchgate.net |
Classification within Macrocyclic Lactones and Macrocyclic Lactone Anthelmintics
This compound is classified as a macrocyclic lactone (ML), a major class of antiparasitic compounds. meritresearchjournals.orgnih.gov These compounds are derived from natural products of soil-dwelling fungi from the genus Streptomyces. nih.gov The macrocyclic lactone class is further divided into two principal subfamilies: the avermectins and the milbemycins. meritresearchjournals.orgnih.govfrontiersin.org this compound, as its name suggests, belongs to the milbemycin subfamily. nih.govfrontiersin.org
Functionally, this compound is categorized as an anthelmintic, a substance that is active against parasitic worms (helminths). wikipedia.orgdrugbank.comnih.gov The macrocyclic lactones, including both avermectins and milbemycins, are often referred to as endectocides because of their broad-spectrum activity against both internal parasites (endoparasites) and external parasites (ectoparasites). nih.gov
| Classification Level | Group | Source |
|---|---|---|
| Chemical Class | Macrocyclic Lactone (Macrolide) | meritresearchjournals.orgnih.gov |
| Chemical Subfamily | Milbemycin | nih.govfrontiersin.org |
| Functional Class | Anthelmintic (Endectocide) | wikipedia.orgnih.gov |
Structural Distinctions of this compound from Avermectins
While the milbemycins and avermectins share a similar 16-membered macrocyclic lactone core structure, there are critical distinctions that define each subfamily. cabidigitallibrary.orgnih.gov The principal structural difference lies at the C-13 position of the macrolide ring. meritresearchjournals.orgcabidigitallibrary.orgresearchgate.net
Avermectins are characterized by the presence of a sugar moiety, specifically a bis-oleandroxyl group, attached at the C-13 position. meritresearchjournals.orgcabidigitallibrary.org In contrast, milbemycins are unglycosylated; they lack this sugar substitution at the C-13 position. cabidigitallibrary.orgnih.gov
This compound itself is a specific mixture of two homologous 5-oxime derivatives: primarily the oxime of milbemycin A4 (C32H45NO7) and a smaller portion of the oxime of milbemycin A3 (C31H43NO7). wikipedia.orgcabidigitallibrary.org The difference between the A4 and A3 parent compounds is the substituent at the C-25 position. cabidigitallibrary.org
| Structural Feature | Milbemycins (e.g., Milbemycin A3/A4) | Avermectins (e.g., Ivermectin) | Source |
|---|---|---|---|
| Core Structure | 16-membered macrocyclic lactone | 16-membered macrocyclic lactone | cabidigitallibrary.org |
| Substitution at C-13 | Unglycosylated (No sugar moiety) | Glycosylated (Substituted with a bis-oleandroxyl group) | meritresearchjournals.orgcabidigitallibrary.orgresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C126H176N4O28 |
|---|---|
Molecular Weight |
2194.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28+;8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27+;7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
InChI Key |
LKMMLHTWKLEARD-KWBONRHLSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Biosynthesis and Chemical Derivation of Milbemycinoxime
Microbial Origin and Fermentation Processes
The foundation of milbemycin oxime production lies in the fermentation of specific bacteria from the genus Streptomyces. These filamentous actinomycetes are well-regarded for their capacity to produce a wide range of bioactive secondary metabolites.
Identification of Producing Streptomyces Species
The primary natural sources of milbemycins are specific species of Streptomyces. Historically, Streptomyces hygroscopicus subsp. aureolacrimosus was one of the first identified and utilized producers of these compounds. jst.go.jpnih.govmedkoo.coma-z.luscienceopen.comresearchgate.net More recently, Streptomyces bingchengensis, isolated from a soil sample in China, has been recognized as an efficient producer of milbemycins A3 and A4, along with several novel analogues. a-z.luscienceopen.comresearchgate.netnih.govcdnsciencepub.com Another species, Streptomyces milbemycinicus, is also known to produce milbemycins. ontosight.aiwikipedia.org The fermentation of these bacteria yields a mixture of milbemycin compounds, with milbemycins A3 and A4 being the essential precursors for synthesizing milbemycin oxime. nih.govcdnsciencepub.commdpi.com
Genomic Research on Milbemycin-Producing Strains
Genomic studies have significantly advanced the understanding of milbemycin biosynthesis. The complete genome sequencing of S. bingchengensis has revealed the large gene clusters responsible for producing these complex molecules. nih.govcdnsciencepub.com These biosynthetic gene clusters (BGCs) contain the genes encoding for large type I polyketide synthases (PKSs), which are enzymatic assembly lines that construct the milbemycin backbone. nih.govresearchgate.net Interestingly, in S. bingchenggensis, the gene cluster is non-clustered, with one of the PKS genes located a significant distance away from the others. nih.gov Genomic analysis has identified at least 23 to 47 gene clusters for secondary metabolite biosynthesis in S. bingchengensis, highlighting its metabolic potential. nih.govcdnsciencepub.com This genetic knowledge is being used for rational strain improvement through genetic engineering to increase the yield of desired milbemycins and to eliminate the production of unwanted by-products. nih.govnih.govresearchgate.netnih.gov
Semi-Synthetic Derivation Pathways for Milbemycin Oxime
Milbemycin oxime is not a natural product; it is synthesized in the laboratory from microbially-derived precursors. This semi-synthetic approach allows for the modification of the natural milbemycin structure to create a compound with enhanced properties.
Chemical Conversion of Milbemycin A3 and A4 Precursors
The synthesis of milbemycin oxime starts with a mixture of milbemycin A3 and A4, which are isolated from the fermentation of Streptomyces species. medkoo.combertin-bioreagent.comnih.gov The process involves a two-step chemical conversion. First, the allylic hydroxyl group at the C-5 position of the milbemycin A3 and A4 molecules is oxidized to form the corresponding 5-keto intermediates. tandfonline.comcabidigitallibrary.orggoogle.comnih.gov In the second step, these 5-ketomilbemycins undergo an oximation reaction with hydroxylamine (B1172632), which converts the ketone group into an oxime. tandfonline.comcabidigitallibrary.orggoogle.comnih.gov The final product, milbemycin oxime, is a mixture of the oxime derivatives of milbemycin A3 and A4, typically in a 20:80 ratio. medkoo.combertin-bioreagent.comnih.gov
Synthesis and Characterization of Oxime Derivatives
The synthesis of milbemycin oxime from 5-ketomilbemycins and hydroxylamine results in the formation of oxime derivatives. tandfonline.comnih.gov The structure and purity of these synthesized compounds are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine the concentration and ratio of the A3 and A4 oxime components. chromatographyonline.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to verify the chemical structure of the final product. tandfonline.comnih.govacs.org These characterization methods are crucial for ensuring the quality and consistency of the milbemycin oxime.
Exploration of Novel Analogues and Derivatives
The milbemycin scaffold is a versatile platform for synthetic chemists to create novel derivatives with potentially improved biological activities. nih.govacs.org Research efforts have focused on modifying different parts of the molecule, including the C-5 position. cabidigitallibrary.orgnih.gov While the 5-oxime derivatives proved to be highly effective, other modifications at this position, such as 5-amido and 5-hydrazone derivatives, showed only marginal activity. cabidigitallibrary.org Further research has explored the synthesis of other analogues by making changes at various positions on the milbemycin ring structure to investigate structure-activity relationships. nih.govacs.orgresearchgate.netsioc-journal.cnnih.govresearchgate.net This ongoing research aims to develop new compounds with enhanced potency or a broader spectrum of activity. nih.govacs.orgresearchgate.net
Chemical Modification Strategies for Enhanced Activity
The transformation of natural milbemycins into more potent antiparasitic agents has been a significant area of research, leading to the development of milbemycinoxime. This process is a prime example of how semi-synthesis can yield compounds with superior properties compared to their parent molecules.
The key chemical modification leading to this compound involves the C-5 position of the milbemycin A3 and A4 core structure. cabidigitallibrary.org Initial investigations into modifying the C-5 hydroxyl group revealed that while 5-amido, 5-oxo, and 5-hydrazone derivatives showed only marginal activity, the 5-oxime derivatives demonstrated high efficacy and a broad anthelmintic spectrum. cabidigitallibrary.org The synthesis of this compound is a two-step chemical reaction starting from a mixture of milbemycin A3 and A4. uniscience.co.krscience.gov The first step is the oxidation of the C-5 hydroxyl group to produce 5-oxomilbemycins A3/A4, followed by an oximation reaction with hydroxylamine to yield the final this compound product, which is a mixture of the 5-oxime derivatives of A3 and A4. cabidigitallibrary.orguniscience.co.krgoogle.com
Beyond the critical C-5 modification, other chemical strategies have been explored to generate novel derivatives with potentially enhanced or different biological activities. These include:
Epoxidation: Researchers have examined epoxidation reactions on the milbemycin A4 structure, selectively creating 8,9-epoxy-, 14,15-epoxy-, and even diepoxy and triepoxy derivatives by protecting the C-5 and C-7 hydroxyl groups. jst.go.jp
C-27 Modification: Chemical derivation methods have been developed to synthesize 27-oxomilbemycins, 27-hydroxymilbemycins, and 27-alkoxymilbemycin derivatives from the milbemycin A3 and A4 precursors. researchgate.net While some of these compounds showed satisfactory acaricidal activity, they did not surpass the activity of the parent milbemycins A3 and A4. researchgate.net
These modification strategies highlight the versatility of the milbemycin scaffold for chemical derivatization aimed at optimizing biological performance.
Table 1: Chemical Modification Strategies for Milbemycin Derivatives
| Target Position | Modification Type | Reagents/Process | Resulting Derivative(s) | Observed Activity/Outcome | Reference(s) |
|---|
Combinatorial Biosynthesis Approaches for Novel Analogues
Combinatorial biosynthesis has emerged as a powerful strategy to generate structural diversity in complex natural products like milbemycins, overcoming the limitations of chemical synthesis. nih.gov This approach involves the genetic manipulation of the polyketide synthase (PKS) assembly line, the enzymatic machinery responsible for constructing the macrolide backbone. nih.gov Given the structural similarity between milbemycins and avermectins, and the identification of their respective biosynthetic gene clusters, researchers have successfully created hybrid PKS systems to produce novel analogues. researchgate.netnih.govresearchgate.net
A key strategy involves domain or module swapping between the avermectin (B7782182) PKS in the high-producing host Streptomyces avermitilis and the milbemycin PKS from Streptomyces bingchenggensis. nih.govresearchgate.net The PKSs are large, modular enzymes, where each module is responsible for one round of chain elongation and modification. nih.gov By replacing specific modules or domains, the final polyketide structure can be altered in a predictable manner.
Significant research has demonstrated the feasibility of this approach:
Engineered Milbemycin Production: In one study, the AveA1 and AveA3 modules of the avermectin PKS in S. avermitilis were replaced with the corresponding MilA1 and MilA3 modules from the milbemycin PKS. researchgate.net This resulted in the production of milbemycins A3, A4, and D. However, the host's native C5-O-methyltransferase (AveD) also generated methylated congeners (milbemycins B2, B3, and G). Subsequent inactivation of the aveD gene successfully redirected the pathway to produce primarily milbemycins A3/A4. researchgate.net
Creation of Ivermectin Analogues: In another experiment, the DH2-KR2 didomain from the avermectin PKS was replaced with the milDH2-ER2-KR2 sequence from S. bingchenggensis. This modification, combined with swapping the loading module, led to the production of novel 25-methyl and 25-ethyl ivermectin analogues. nih.gov
These genetic manipulation strategies provide an efficient alternative to chemical methods for generating novel milbemycin-related compounds, potentially leading to derivatives with enhanced insecticidal spectra or improved properties. nih.govresearchgate.net
Table 2: Combinatorial Biosynthesis Approaches for Milbemycin Analogues
| Host Organism | Genetic Modification | Genes/Modules Involved | Novel Analogues Produced | Reference(s) |
|---|---|---|---|---|
| Streptomyces avermitilis SA-01 | Replacement of avermectin PKS modules with milbemycin PKS modules. | Replaced aveA1 and aveA3 with milA1 and milA3. | Milbemycins A3, A4, D, and their C5-O-methylated congeners (B2, B3, G). | researchgate.net |
| S. avermitilis (AveD inactivated) | Inactivation of C5-O-methyltransferase in the hybrid strain. | Inactivated aveD gene. | Milbemycins A3/A4 as main components. | researchgate.net |
| Streptomyces avermitilis MA-108 | Domain and module swapping between avermectin and milbemycin PKS. | Replaced aveDH2-KR2 with milDH2-ER2-KR2; replaced aveLAT-ACP with milLAT-ACP. | 25-methyl and 25-ethyl ivermectin B1a. | nih.gov |
Linker Chemistry for Bioconjugation and Immunological Evaluation
To evaluate the immunological potential of milbemycins, such as for the development of vaccines or diagnostic tools, it is necessary to conjugate them to larger carrier molecules like proteins or nanoparticles. This process, known as bioconjugation, requires specific linker chemistry to covalently attach the milbemycin hapten to the carrier without significantly altering the structure of either component.
A key challenge is the low water solubility of milbemycin derivatives. mdpi.com Research has demonstrated a successful strategy for the synthesis of milbemycin A3/A4 derivatives (haptens) suitable for chemical conjugation. mdpi.com This involved a protecting group-free synthesis to attach linkers to the milbemycin core. Two different linkers were utilized:
A succinate (B1194679) linker (M-L4): This was created by reacting the milbemycin A3/A4 mixture with succinic anhydride (B1165640). mdpi.com
A novel 17-atom-long linker (M-L17): This longer linker, containing a terminal carboxylic acid group, was also synthesized and attached to the milbemycin core. mdpi.com
The terminal carboxylic acid group on these linkers allows for subsequent coupling to amine groups on a protein or nanoparticle carrier. mdpi.com In a specific study, these milbemycin haptens were successfully conjugated to Potato virus Y-like nanoparticles (PVY-VLPs) using the activated ester method. mdpi.com This involved activating the carboxylic acid on the linker with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) before reacting the mixture with the PVY-VLPs. mdpi.com
The resulting milbemycin-VLP conjugates were then used in mice immunization experiments to evaluate the immune response against the conjugated hapten. mdpi.com This demonstrates how specific linker chemistry enables the bioconjugation of milbemycin for immunological studies, opening avenues for its potential use in immunotherapeutic or diagnostic applications. mdpi.com
Table 3: Linker Chemistry for Milbemycin Bioconjugation
| Milbemycin Derivative (Hapten) | Linker Type | Conjugation Chemistry | Carrier Molecule | Purpose | Reference(s) |
|---|---|---|---|---|---|
| M-L4 | Succinate linker | Activated ester method (EDC, sulfo-NHS) | Potato virus Y-like nanoparticles (PVY-VLPs) | Immunological evaluation in mice. mdpi.com | mdpi.com |
| M-L17 | 17-atom-long linker with terminal carboxylic acid | Activated ester method (EDC, sulfo-NHS) | Potato virus Y-like nanoparticles (PVY-VLPs) | Immunological evaluation in mice. mdpi.com | mdpi.com |
Molecular Mechanism of Action
Interaction with Ligand-Gated Chloride Channels
Milbemycin oxime's primary mode of action involves its potent and selective interaction with ligand-gated chloride channels in the nerve and muscle cells of susceptible parasites. hpra.ienih.govchemicalbook.com
In invertebrates such as nematodes and arthropods, milbemycin oxime targets glutamate-gated chloride channels (GluCls). vekocare.comnih.govwikipedia.org These channels, which are specific to invertebrates, are crucial for neurotransmission. nih.govfrontiersin.org Milbemycin oxime binds to these channels, leading to an increased and sustained permeability of the cell membrane to chloride ions. hpra.ievekocare.comdefra.gov.uk This action disrupts the normal neuro-transmission processes within the parasite. vekocare.comdefra.gov.uk
The influx of chloride ions triggered by the binding of milbemycin oxime to GluCls causes hyperpolarization of the neuronal and muscular cell membranes. hpra.ievekocare.comnih.govdefra.gov.uk This state of hyperpolarization makes the cells less excitable and blocks the transmission of nerve signals. chemicalbook.comwikipedia.org The ultimate consequence for the parasite is flaccid paralysis, leading to its expulsion from the host or death. hpra.ievekocare.comnih.govdefra.gov.uk
Comparative Analysis of Mechanism with Other Macrocyclic Lactones (e.g., Avermectins)
Milbemycin oxime shares a similar fundamental mechanism of action with other macrocyclic lactones, such as the avermectins (e.g., ivermectin). hpra.ienih.gov Both groups of compounds target glutamate-gated chloride channels in invertebrates, leading to paralysis and death. hpra.ienih.govfrontiersin.org However, there can be subtle differences in their binding affinities and the specific isoforms of the channels they interact with, which may contribute to variations in their spectrum of activity and potency against different parasites. hpra.ie While both milbemycins and avermectins have a similar mechanism, milbemycins are noted to have a longer half-life. wikipedia.org
Basis of Selective Toxicity in Target Organisms versus Mammalian Systems
The remarkable safety profile of milbemycin oxime in mammals is a direct result of key physiological and genetic differences between mammals and invertebrates. nih.gov
The primary target for milbemycin oxime, the glutamate-gated chloride channel, is absent in mammals. nih.govfrontiersin.org While mammals do possess gamma-aminobutyric acid (GABA)-gated chloride channels, which can be affected by macrocyclic lactones, these are primarily located within the central nervous system (CNS). nih.gov
A critical factor contributing to the selective toxicity of milbemycin oxime is the presence of the blood-brain barrier (BBB) in mammals. This barrier is fortified by efflux transporters, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 (formerly MDR1) gene. researchgate.netresearchgate.net P-glycoprotein actively pumps a wide range of substrates, including milbemycin oxime, out of the CNS, preventing them from reaching and binding to the GABA receptors within the brain. nih.gov This efflux mechanism effectively protects mammals from the potential neurotoxic effects of the drug at standard therapeutic doses. nih.govresearchgate.net However, in certain dog breeds with a mutation in the ABCB1 gene, this protective P-gp function is compromised, leading to increased susceptibility to the neurotoxic effects of macrocyclic lactones. nih.gov
| Feature | Invertebrates (Target Organisms) | Mammalian Systems |
| Primary Target Channel | Glutamate-Gated Chloride Channels (GluCls) | N/A (GluCls are absent) |
| Secondary Target Channel | N/A | Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels |
| Location of Target Channels | Peripheral Nervous System & Musculature | Central Nervous System (CNS) |
| Protective Mechanisms | None | Blood-Brain Barrier with P-glycoprotein (P-gp) efflux pumps |
| Outcome of Drug Interaction | Hyperpolarization, Flaccid Paralysis, Death | Minimal to no effect at therapeutic doses due to limited CNS penetration |
Spectrum of Biological Efficacy in Model Systems Excluding Human Clinical Data
Anthelmintic Efficacy
Activity against Nematodes:
Canine and Feline Dirofilaria (e.g., Dirofilaria immitis, Dirofilaria repens)
Milbemycin oxime is highly effective in the prevention of heartworm disease caused by Dirofilaria immitis in both dogs and cats. nih.gov In cats, a single treatment with milbemycin oxime completely prevented the establishment of experimentally induced D. immitis infections. kc-usercontent.com While a single oral treatment at 30 or 60 days post-inoculation with infective larvae provided strong but incomplete protection, treatment at both 60 and 90 days post-inoculation was completely effective in preventing the development of infection. nih.gov The anthelmintic activity of milbemycin oxime is attributed to its interference with invertebrate neurotransmission. virbac.com
Gastrointestinal Nematodes (e.g., Ancylostoma caninum, Toxocara canis, Trichuris vulpis, Toxascaris leonina, Ancylostoma tubaeforme)
Milbemycin oxime has demonstrated significant efficacy against a range of gastrointestinal nematodes in canines and felines.
Ancylostoma caninum : In dogs with naturally acquired infections, milbemycin oxime showed 97.8% efficacy against A. caninum. nih.govavma.org In experimentally induced infections in dogs, it had a controlled efficacy of 96.5% after one treatment and 99.5% after two treatments. nih.govavma.org
Toxocara canis : In dogs with naturally acquired infections of T. canis, milbemycin oxime/lufenuron was 91.5% effective. nih.gov In puppies naturally infected with this roundworm, treatment resulted in the cessation of egg shedding in the majority of animals. fao.org
Trichuris vulpis : Milbemycin oxime is effective in the removal of the whipworm, T. vulpis, from naturally infected dogs. virbac.com Studies have shown efficacies of 96.0% and 98.6% at different dosages. researchgate.net Another study reported 97% effectiveness in the removal of mature T. vulpis. nih.gov
Toxascaris leonina : Milbemycin oxime is indicated for the removal and control of adult Toxascaris leonina infections in dogs. virbac.com
Ancylostoma tubaeforme : In experimentally infected cats, milbemycin oxime was effective against both fourth-stage larvae and adult A. tubaeforme. nih.govresearchgate.net The reduction in worm numbers was 94.7% against L4 larvae and 99.2% against adult worms. nih.govresearchgate.net It is also indicated for the removal of adult A. tubaeforme in cats and kittens. fda.gov
Efficacy of Milbemycin Oxime Against Gastrointestinal Nematodes
| Nematode Species | Host | Type of Infection | Efficacy |
|---|---|---|---|
| Ancylostoma caninum | Dog | Naturally Acquired | 97.8% nih.govavma.org |
| Ancylostoma caninum | Dog | Experimentally Induced | 96.5% (1 treatment), 99.5% (2 treatments) nih.govavma.org |
| Toxocara canis | Dog | Naturally Acquired | 91.5% nih.gov |
| Trichuris vulpis | Dog | Naturally Acquired | 96.0% - 98.6% researchgate.net |
| Trichuris vulpis | Dog | Naturally Acquired | 97% nih.gov |
| Ancylostoma tubaeforme | Cat | Experimentally Induced | 94.7% (L4 larvae), 99.2% (adults) nih.govresearchgate.net |
Lung and Heart Worms (e.g., Angiostrongylus cantonensis, Angiostrongylus vasorum)
Milbemycin oxime has shown efficacy against pathogenic lungworms.
Angiostrongylus cantonensis : In vitro studies on A. cantonensis demonstrated that milbemycin oxime caused inhibitory effects at low concentrations and paralysis at slightly higher concentrations, suggesting a neuropharmacological mechanism of action. nih.gov
Angiostrongylus vasorum : In dogs experimentally infected with A. vasorum, a single treatment with a combination of spinosad and milbemycin oxime provided 98.8% preventive efficacy against the development of adult worms. researchgate.netnih.gov Monthly administrations of a combination product containing milbemycin oxime were also shown to be effective in preventing canine A. vasorum infection, with a 94.9% reduction in adult worms and a 99.9% reduction in larval excretion. nih.govresearchgate.net
Preventive Efficacy of Milbemycin Oxime Against Angiostrongylus vasorum in Dogs
| Treatment | Efficacy (Adult Worm Reduction) | Larval Excretion Reduction |
|---|---|---|
| Single dose (in combination with spinosad) | 98.8% researchgate.netnih.gov | Not specified |
| Monthly administration (in combination with afoxolaner) | 94.9% nih.govresearchgate.net | 99.9% nih.govresearchgate.net |
Emerging Helminthic Infections (e.g., Thelazia callipaeda)
Milbemycin oxime has demonstrated therapeutic efficacy against the eyeworm, Thelazia callipaeda. In naturally infested dogs, treatment resulted in a mean percentage worm count reduction of 86.1% after one week and 96.8% after two weeks. nih.gov In cats, the mean percentage worm count reduction was 62.2% after one week and 80.0% after two weeks. nih.gov Two consecutive treatments showed an efficacy of 90.9% in dogs and 73.3% in cats. nih.gov
Milbemycin oxime's efficacy extends to various developmental stages of nematodes.
In dogs experimentally infected with Ancylostoma caninum, milbemycin oxime showed varied efficacy against different larval stages. It was 49% effective against pulmonary L3-L4 stages, over 80% effective against L4 and early L5 stages, and over 90% effective against mature stages. nih.gov A combination of milbemycin oxime and spinosad was highly effective against L4 and immature adult stages of A. caninum and Toxocara canis in experimentally infected dogs. nih.gov The efficacy against L4 T. canis was 100%, and against the immature adult stage was 96.15%. nih.gov For A. caninum, the efficacy was 98.92% and 99.25% against the L4 stage, and 97.77% and 98.58% against the immature adult stage in two separate studies. nih.gov
In cats, milbemycin oxime demonstrated efficacy against both fourth-stage (L4) larvae and adult Ancylostoma tubaeforme. nih.gov
Efficacy of Milbemycin Oxime Against Larval and Adult Stages of Nematodes in Dogs
| Nematode Species | Stage | Efficacy |
|---|---|---|
| Ancylostoma caninum | Pulmonary L3-L4 | 49% nih.gov |
| Ancylostoma caninum | L4 and early L5 | >80% nih.gov |
| Ancylostoma caninum | Mature | >90% nih.gov |
| Ancylostoma caninum | L4 | 98.92% - 99.25% nih.gov |
| Ancylostoma caninum | Immature Adult | 97.77% - 98.58% nih.gov |
| Toxocara canis | L4 | 100% nih.gov |
| Toxocara canis | Immature Adult | 96.15% nih.gov |
Acaricidal and Insecticidal Efficacy
Milbemycin oxime demonstrates significant efficacy against a wide range of mites and insects, making it a valuable compound in veterinary medicine. Its activity has been documented in numerous model systems, targeting key ectoparasites that affect animal health.
Activity against Mites (e.g., Sarcoptes, Demodex, Otodectes cynotis)
Milbemycin oxime is effective against several clinically important mite species. marvistavet.com Oral administration has shown sensitivity in canine Demodex mites and Sarcoptes scabiei mites, though specific off-label protocols are often required for these conditions. marvistavet.com For ear mite infestations in cats caused by Otodectes cynotis, a topical 0.1% milbemycin oxime solution is available and has demonstrated high efficacy. marvistavet.comnih.gov
In studies on canine sarcoptic mange, oral milbemycin oxime administered weekly for three weeks resulted in a 100% cure rate by day 56, with percentage reductions in geometric mean mite counts reaching 100% by day 42. zenodo.org Another study reported a 71% efficacy rate after three weekly treatments. researchgate.net When combined with afoxolaner (B517428), a single oral dose significantly reduced pruritus and skin lesions associated with sarcoptic mange in dogs by day 28. nih.gov
For generalized demodicosis in dogs, treatment with milbemycin oxime has also been successful. One study found that 16 out of 30 dogs with chronic generalized demodicosis were cured with daily oral administration. nih.gov Another clinical trial demonstrated that a higher dose was effective in clearing mites in 12 out of 13 dogs after 60 to 180 days of treatment. avma.org
A 0.1% otic solution of milbemycin oxime has proven highly effective for treating Otodectes cynotis (ear mite) infestations in cats. Clinical field trials showed that 99% to 100% of treated cats were ear mite negative after a single treatment. nih.govfda.gov The effectiveness is maintained throughout the life cycle of the ear mite. nih.gov
Table 1: Efficacy of Milbemycin Oxime Against Mites
| Target Mite | Host | Formulation | Efficacy | Source(s) |
| Sarcoptes scabiei | Dog | Oral | 100% reduction in mite counts by Day 42 | zenodo.org |
| Sarcoptes scabiei | Dog | Oral | 71% efficacy | researchgate.net |
| Demodex canis | Dog | Oral | Cleared mites in 12 of 13 dogs | avma.org |
| Demodex canis | Dog | Oral | Cured 16 of 30 dogs | nih.gov |
| Otodectes cynotis | Cat | 0.1% Otic Solution | 99-100% effective in eradicating mites | nih.govfda.gov |
Efficacy against Arthropods (e.g., Fleas, Rhipicephalus sanguineus ticks, Pycnogonid sea spiders)
While milbemycin oxime alone does not demonstrate significant flea efficacy, it is often included in combination products to provide broad-spectrum parasite control. nih.gov When combined with spinosad, the formulation provides 100% knockdown and 30 days of residual control against adult cat fleas (Ctenocephalides felis). nih.gov Similarly, a combination with lotilaner (B608639) showed 100% effectiveness against Ctenocephalides felis, C. canis, and Pulex irritans after three consecutive monthly treatments. nih.govnih.gov
The compound has also shown efficacy against ticks, particularly when used in combination therapies. A combination of milbemycin oxime and lotilaner demonstrated 100% efficacy against the brown dog tick, Rhipicephalus sanguineus. nih.govnih.gov Another study evaluating a combination of afoxolaner and milbemycin oxime against R. sanguineus in naturally infested dogs found a curative effect and sustained efficacy of over 98% for at least 30 days. scirp.orgresearchgate.net
Interestingly, the application of milbemycin oxime extends beyond common veterinary pests. Research has shown its effectiveness in treating pycnogonid sea spider infestations in stony corals. An immersion therapy successfully reduced the number of sea spiders, demonstrating the compound's broader arthropodicidal activity. researchgate.net
Acaricidal Activity against Plant Mites (e.g., Tetranychus urticae)
Milbemycin oxime's acaricidal properties are not limited to animal parasites. Studies have investigated its activity against the two-spotted spider mite, Tetranychus urticae, a common pest in agriculture. nih.govnih.gov Research into novel derivatives of milbemycin A4, a related compound, has shown significant acaricidal activity against T. urticae. nih.gov Some synthesized derivatives demonstrated higher activity than the parent compound, with one derivative achieving 100% mortality of the mite at a concentration of 1 part per million (ppm). nih.govresearchgate.net
Broader Antiparasitic Spectrum and Target Pathogen Profiling
Milbemycin oxime is a broad-spectrum antiparasitic drug with activity against worms (anthelmintic) and mites (miticide). selleckchem.com Its primary use in veterinary medicine is for the prevention of heartworm disease (Dirofilaria immitis) and the control of intestinal nematodes. marvistavet.com It is effective against hookworms (Ancylostoma caninum), roundworms (Toxocara canis, Toxocara cati), and whipworms (Trichuris vulpis) in dogs. marvistavet.comvcahospitals.comnih.govnih.goveuropa.eu
The compound also shows efficacy against other nematodes, such as the lungworm Angiostrongylus vasorum and the eyeworm Thelazia callipaeda. csu.edu.auresearchgate.netnih.gov Studies have shown that monthly administration of milbemycin oxime in combination with afoxolaner can effectively prevent canine A. vasorum infection. nih.gov A combination with praziquantel (B144689) has demonstrated high therapeutic efficacy in treating T. callipaeda infestations in both dogs and cats. researchgate.netnih.gov
Combination Therapies for Expanded Efficacy and Spectrum
To broaden the spectrum of activity and enhance efficacy, milbemycin oxime is frequently combined with other antiparasitic compounds. These combination products offer convenient, comprehensive protection against a wide range of internal and external parasites. marvistavet.com
Synergistic Effects with Other Antiparasitic Compounds (e.g., Praziquantel, Spinosad, Afoxolaner, Lotilaner)
Praziquantel: The combination of milbemycin oxime with praziquantel expands the treatment spectrum to include cestodes (tapeworms). csu.edu.auvcahospitals.com This combination has been shown to be highly efficacious against Echinococcus multilocularis and Toxocara cati in cats and Thelazia callipaeda in both dogs and cats. nih.govcsu.edu.auresearchgate.net Studies confirm that the presence of milbemycin oxime does not reduce the efficacy of praziquantel against these parasites. csu.edu.au
Spinosad: When combined with spinosad, milbemycin oxime provides protection against fleas in addition to its established efficacy against heartworms and intestinal worms. vcahospitals.comvcahospitals.com Research has confirmed that the presence of milbemycin oxime does not interfere with the flea efficacy of spinosad, and similarly, spinosad does not affect the hookworm efficacy of milbemycin oxime. nih.gov This combination is effective against immature stages of A. caninum and T. canis. nih.gov Synergism between the two compounds has been observed. researchgate.net
Afoxolaner: The combination of milbemycin oxime with the isoxazoline (B3343090) afoxolaner provides broad-spectrum control of both ectoparasites and endoparasites. europa.eufda.gov.ph This combination is effective against fleas, ticks, and gastrointestinal nematodes, and is used for the prevention of heartworm disease. scirp.orgeuropa.eu Studies have demonstrated the high efficacy of this combination in treating canine demodicosis and sarcoptic mange, as well as preventing Angiostrongylus vasorum infection. nih.govnih.govjarvm.comscirp.org No serious adverse reactions have been attributed to this combination in clinical studies. europa.eu
Lotilaner: A combination of milbemycin oxime and lotilaner has been developed to provide broad-spectrum protection against fleas, ticks, mites, and various endoparasites. nih.gov A European field study confirmed the excellent effectiveness and safety of this oral combination in dogs naturally infested with fleas and ticks, showing 100% efficacy against several flea species and Rhipicephalus sanguineus ticks. nih.govnih.gov
Table 2: Efficacy of Milbemycin Oxime Combination Therapies
| Combination Agent | Target Parasites | Efficacy Highlights | Source(s) |
| Praziquantel | Tapeworms (Echinococcus multilocularis), Roundworms (Toxocara cati), Eyeworms (Thelazia callipaeda) | Highly efficacious against cestodes and nematodes. | nih.govcsu.edu.auresearchgate.net |
| Spinosad | Fleas (Ctenocephalides felis), Hookworms (Ancylostoma caninum), Roundworms (Toxocara canis) | 100% flea knockdown and 30-day control; >99% hookworm efficacy. | nih.govnih.gov |
| Afoxolaner | Ticks (Rhipicephalus sanguineus), Mites (Demodex canis, Sarcoptes scabiei), Lungworms (Angiostrongylus vasorum) | >98% sustained tick efficacy; 99.9-100% efficacy against mites; 94.9% prevention of lungworm. | scirp.orgnih.govscirp.org |
| Lotilaner | Fleas (C. felis, C. canis, P. irritans), Ticks (Rhipicephalus sanguineus) | 100% efficacy against fleas and R. sanguineus ticks. | nih.govnih.gov |
Impact on Diverse Parasite Classes (e.g., Cestodes like Echinococcus multilocularis, Taenia pisiformis)
Milbemycin oxime, a macrocyclic lactone, is primarily recognized for its efficacy against a broad spectrum of nematodes and arthropods. Its activity against cestodes (tapeworms) is limited and typically requires combination with a cestocidal agent, such as praziquantel, to achieve clinical efficacy. Research in model systems has clarified the spectrum of milbemycin oxime's activity, particularly against significant cestode species like Echinococcus multilocularis and Taenia pisiformis.
Echinococcus multilocularis
Echinococcus multilocularis is a cestode of significant public health concern, causing alveolar echinococcosis in intermediate hosts, including humans. The definitive hosts are typically canids and felids. Studies have demonstrated that while milbemycin oxime alone is ineffective against cestodes, its combination with praziquantel provides complete elimination of E. multilocularis in definitive hosts. nih.gov
Laboratory-controlled studies have confirmed the high efficacy of a milbemycin oxime and praziquantel combination against both adult and immature stages of E. multilocularis. In one study, dogs and cats were experimentally infected with E. multilocularis protoscoleces. The treated groups received a combination tablet, while the control groups remained untreated. The results, as detailed in the table below, showed a 100% efficacy in eliminating the worms from all treated animals. researchgate.net
**Efficacy of Milbemycin Oxime/Praziquantel Combination Against *Echinococcus multilocularis***
| Host Species | Treatment Group | Number of Animals | Worm Burden (Geometric Mean) | Efficacy |
|---|---|---|---|---|
| Dog | Treated | 10 | 0 | 100% |
| Dog | Control | 10 | 91 | - |
| Cat | Treated (Immature) | 10 | 0 | 100% |
| Cat | Treated (Adult) | 10 | 0 | 100% |
| Cat | Control | 10 | 216 | - |
The difference in worm counts between the treated and control groups was statistically significant. researchgate.net No worms were recovered from any of the treated animals, whereas the control animals harbored substantial worm burdens. researchgate.net This demonstrates that the combination therapy is highly effective for the elimination of E. multilocularis in dogs and cats. researchgate.net
Another study involving experimentally infected cats treated with a combination of praziquantel and milbemycin oxime also showed 100% efficacy. vcahospitals.com While five of the ten untreated cats were infected with worm burdens ranging from 235 to 1920 worms, no E. multilocularis were found in any of the treated cats. vcahospitals.com
Taenia pisiformis
Taenia pisiformis is a common tapeworm of canids, with rabbits serving as the intermediate host. Similar to its application against E. multilocularis, milbemycin oxime is effective against T. pisiformis when used in combination with praziquantel. This combination is approved for the treatment and control of adult tapeworm infections, including T. pisiformis, in dogs. researchgate.net
The combination of milbemycin oxime and praziquantel is formulated into palatable chewable tablets for oral administration. vcahospitals.comchewy.com This formulation is designed to ensure effective treatment against a range of internal parasites, including tapeworms. vcahospitals.comchewy.com
Approved Use of Milbemycin Oxime in Combination for Cestode Control
| Cestode Species | Host Species | Combination Drug | Indication |
|---|---|---|---|
| Taenia pisiformis | Dog | Milbemycin Oxime + Praziquantel | Treatment and control of adult tapeworms |
| Echinococcus multilocularis | Dog | Milbemycin Oxime + Praziquantel | Treatment and control of adult tapeworms |
| Echinococcus granulosus | Dog | Milbemycin Oxime + Praziquantel | Treatment and control of adult tapeworms |
The cestocidal activity in these combination products is attributed to praziquantel, which has been a well-established treatment against tapeworms for decades. nih.gov Milbemycin oxime's role in these formulations is to broaden the spectrum of activity to include nematodes and other parasites, but it does not contribute to the direct killing of cestodes. nih.gov
Pharmacological Investigations in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The pharmacokinetic profile of milbemycin oxime, which includes its absorption, distribution, metabolism, and excretion (ADME), has been characterized in several animal species. Following oral administration in dogs, milbemycin oxime is absorbed into the bloodstream, with peak plasma concentrations generally observed within 1 to 4 hours. chemicalbook.comchemicalbook.comyoutube.com The elimination half-life, a measure of how long the drug stays in the body, has been reported to be approximately 1.6 days. chemicalbook.comyoutube.com The primary route of excretion for milbemycin oxime and its metabolites is through the feces, with a smaller portion eliminated in the urine. youtube.comcabidigitallibrary.org
Metabolically, milbemycin oxime undergoes some transformation in the liver. youtube.com Studies in rats have identified hydroxylated metabolites, such as 13-hydroxy-milbemycin A4 5-oxime, as major products of this biotransformation. cabidigitallibrary.org The volume of distribution (Vd) for the main components of milbemycin oxime, A3 and A4, is approximately 2.7 L/kg, indicating that the drug distributes widely throughout the body's tissues. chemicalbook.com Systemic clearance (Cls), which reflects the efficiency of drug elimination, has been measured at 75 ± 22 mL/h/kg for the A3 form and 41 ± 12 mL/h/kg for the A4 form. chemicalbook.com
A significant challenge with milbemycin oxime is its poor water solubility, which can limit its oral bioavailability and, consequently, its therapeutic effectiveness. nih.gov To overcome this limitation, researchers have explored advanced drug delivery systems, with nanoemulsions emerging as a promising strategy. nih.govconsensus.app Nanoemulsions are formulations of oil-in-water (O/W) or water-in-oil (W/O) with extremely small droplet sizes, typically in the range of 20-200 nanometers. nih.govijper.org
The small droplet size of nanoemulsions provides a larger surface area for drug dissolution and absorption, which can significantly enhance the bioavailability of poorly soluble compounds like milbemycin oxime. nih.govijper.org Studies have demonstrated that encapsulating milbemycin oxime in a nanoemulsion can improve its solubility and stability. nih.gov Research focused on developing an oil-in-water nanoemulsion of milbemycin oxime has shown the potential to increase its therapeutic efficacy. nih.gov By improving bioavailability, nanoemulsion formulations may allow for more effective treatment. consensus.app
Following absorption, milbemycin oxime distributes extensively into various tissues. In dogs, within 48 hours of oral administration, over 90% of the drug is distributed to tissues and body fluids. chemicalbook.com Studies in rats have provided more detailed insights into the tissue distribution patterns. After oral administration, radioactivity from labeled milbemycin oxime was detected in several tissues, with the highest concentrations found in fat and the liver. cabidigitallibrary.org The lungs, kidneys, and heart also showed notable levels of the compound. cabidigitallibrary.org The data suggests an initial deposition in the lungs, followed by a transfer to and accumulation in adipose tissues. cabidigitallibrary.org Radioactivity in most tissues decreases rapidly, becoming undetectable after seven days, with the exception of the liver and fat. cabidigitallibrary.org
Comparative Pharmacokinetic Studies across Different Animal Breeds (e.g., Pekingese vs. Beagles)
Pharmacokinetic parameters of milbemycin oxime can vary between different breeds of dogs. A study comparing the pharmacokinetics in Pekingese and Beagle dogs revealed notable differences. After oral administration of a tablet formulation, the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) differed between the two breeds.
In Pekingese dogs, the Tmax for a milbemycin oxime tablet was found to be shorter (2.47 ± 1.90 hours) compared to a reported Tmax in Beagles (4.06 ± 0.13 hours) for a different tablet formulation. nih.gov However, another study in Beagles reported a Tmax of 2.13 hours, which is more consistent with the findings in Pekingese dogs. nih.gov The elimination half-life (t1/2λz) in Pekingese dogs was 15.73 ± 11.09 hours, which is slightly longer than the 9.76 ± 0.89 hours observed in Beagles with one type of tablet but significantly shorter than the 50.2 hours reported for another commercial tablet in Beagles. nih.gov
The area under the plasma concentration-time curve (AUC), which represents the total drug exposure, also showed variations. The AUC in Pekingese dogs after receiving a tablet was 4.87 ± 3.33 h·µg/mL, which was larger than the 3.62 h·µg/mL observed in Beagles given a chewable tablet formulation. nih.gov These discrepancies highlight that both the dog breed and the specific formulation of the drug can significantly influence the pharmacokinetic profile of milbemycin oxime. nih.gov
Interactive Data Table: Comparative Pharmacokinetics of Milbemycin Oxime Tablets in Pekingese vs. Beagles
| Parameter | Pekingese | Beagle (Study 1) | Beagle (Study 2) | Beagle (Study 3) |
| Tmax (h) | 2.47 ± 1.90 | 4.06 ± 0.13 | 2.13 | - |
| Cmax (µg/mL) | 0.33 ± 0.07 | - | 0.152 | - |
| t1/2λz (h) | 15.73 ± 11.09 | 9.76 ± 0.89 | 50.2 | - |
| AUC (h·µg/mL) | 4.87 ± 3.33 | - | - | 3.62 |
| MRT (h) | 21.96 ± 14.43 | 15.93 ± 0.82 | - | - |
Data compiled from multiple studies and may reflect different formulations. nih.gov
In Vitro Pharmacological Characterization
In vitro studies have been instrumental in elucidating the mechanism of action of milbemycin oxime against various parasites. These studies have shown that milbemycin oxime acts on the parasite's nervous system. nih.gov The primary mechanism involves the potentiation of GABA (gamma-aminobutyric acid)-mediated neurotransmission and glutamate-gated chloride channels in invertebrates. chemicalbook.comyoutube.com This action increases the permeability of nerve and muscle cell membranes to chloride ions, leading to hyperpolarization, which in turn causes paralysis and death of the parasite. chemicalbook.comyoutube.com
Research on the parasites Angiostrongylus cantonensis and Dirofilaria immitis has provided specific insights. In A. cantonensis, milbemycin oxime induced inhibitory effects at very low concentrations (≥10⁻⁹ g/ml) and caused paralysis at slightly higher concentrations (10⁻⁸ - 10⁻⁶ g/ml). nih.gov This paralytic effect could be antagonized by picrotoxin (B1677862) and bicuculline, which are known GABA receptor antagonists. nih.gov Interestingly, at even higher concentrations (3-5 x 10⁻⁶ g/ml), stimulatory effects were observed, which were antagonized by the cholinergic antagonist strychnine. nih.gov In D. immitis, the effects were less pronounced, with only slight inhibitory and stimulatory actions observed at concentrations of 10⁻⁷ g/ml and 3-5 x 10⁻⁶ g/ml, respectively. nih.gov These findings suggest that the anthelmintic action of milbemycin oxime is mediated through both gabergic and cholinergic mechanisms, with varying sensitivity between different parasite species. nih.gov
Mechanisms of Antiparasitic Resistance and Management Strategies
Molecular Basis of Resistance Development
Resistance to milbemycin oxime, and macrocyclic lactones (MLs) in general, is a complex, multifactorial phenomenon. It is not attributed to a single gene mutation but rather a combination of genetic changes that collectively reduce the drug's effectiveness. heartwormsociety.org The primary mechanisms involve alterations in the drug's target site and increased activity of drug efflux pumps.
Role of Alterations in Glutamate-Gated Chloride Channel Subtypes
The principal target of milbemycin oxime in nematodes is the glutamate-gated chloride channels (GluCls). ukvetcompanionanimal.comresearchgate.net These channels are crucial for neurotransmission in invertebrates. Milbemycin oxime binds to these channels, leading to an increased permeability to chloride ions, which causes hyperpolarization of the neuromuscular membrane, resulting in flaccid paralysis and death of the parasite. researchgate.nettheveterinarynurse.com
Resistance can arise from genetic mutations in the genes encoding for GluCl subunits. nih.gov While multiple GluCl isoforms exist in nematodes, alterations in specific subunits have been linked to reduced sensitivity to macrocyclic lactones. researchgate.net For instance, studies in Cooperia oncophora have shown that mutations in the extracellular domains of GluClα3 and GluClβ subunits can decrease the receptor's sensitivity to ivermectin and moxidectin (B1677422). mcgill.canih.gov Although direct evidence for specific mutations conferring high-level resistance to milbemycin oxime in target parasites like Dirofilaria immitis is still an area of active research, it is understood that changes in the genetic makeup of these channel subunits can alter the binding affinity of the drug, thereby diminishing its paralytic effect. nih.govdntb.gov.ua The complexity of resistance is highlighted by the fact that in Caenorhabditis elegans, high-level ivermectin resistance requires mutations in at least three genes encoding GluCl subunits (glc-1, avr-14, and avr-15). nih.gov
Table 1: Key Glutamate-Gated Chloride Channel Subunits Implicated in Macrocyclic Lactone Resistance
| Subunit | Organism Studied | Implication in Resistance |
| GluClα3 | Cooperia oncophora | Mutations led to a threefold loss of sensitivity to glutamate (B1630785) and a significant decrease in sensitivity to ivermectin and moxidectin. nih.gov |
| GluClβ | Cooperia oncophora | Mutations in the resistant strain abolished glutamate sensitivity. nih.gov |
| glc-1, avr-14, avr-15 | Caenorhabditis elegans | Mutations in all three genes are required for high-level ivermectin resistance. nih.gov |
Involvement of Efflux Transport Systems (e.g., ABC Transporters, P-glycoprotein)
Another significant mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp). cambridge.org These transporters act as cellular pumps, actively removing xenobiotics, including drugs like milbemycin oxime, from the parasite's cells. frontiersin.org This increased efflux prevents the drug from reaching a sufficient concentration at its target site, the GluCls.
In Dirofilaria immitis, polymorphisms in the P-glycoprotein-11 (Dim-pgp-11) gene have been correlated with a loss of efficacy of macrocyclic lactones. nih.gov Studies have shown that both avermectins (ivermectin, selamectin) and milbemycins (milbemycin oxime, moxidectin) interact with Dim-PGP-11, although with different profiles. nih.gov While avermectins markedly inhibit the transport of certain fluorescent substrates by this P-gp, milbemycins show a different inhibition pattern, suggesting distinct binding interactions. nih.gov However, both subclasses of MLs appear to interact with the transporter, indicating its role in resistance to the entire class. nih.govresearchgate.net The overexpression of these transporters is considered a key factor in the development of resistance. frontiersin.org Milbemycin oxime has also been shown to be an inhibitor of ABC transporters in other organisms, such as fungi, which further supports the interaction between this drug class and efflux pumps. researchgate.netoup.comresearchgate.net
Cross-Resistance Patterns with Other Macrocyclic Lactones
Due to their similar mode of action and interaction with resistance mechanisms, there is significant cross-resistance among the different macrocyclic lactones. cambridge.org Parasites that develop resistance to one ML, such as ivermectin, are very likely to show reduced susceptibility to others, including milbemycin oxime, selamectin, and moxidectin. cambridge.orgcapes.gov.br
However, the degree of cross-resistance is not always complete. uga.edu Some studies have indicated that moxidectin may retain higher efficacy against certain ivermectin-resistant strains of nematodes. frontiersin.orgresearchgate.netd-nb.info This could be due to differences in their interaction with both GluCls and P-glycoproteins. frontiersin.orgresearchgate.net For instance, moxidectin has been shown to be a weaker substrate for P-gp compared to ivermectin. frontiersin.org Nevertheless, the emergence of resistance to any macrocyclic lactone poses a threat to the entire class of compounds. cambridge.org
Table 2: Comparative Efficacy of Macrocyclic Lactones Against Resistant Dirofilaria immitis Strains
| Study Drug | Resistant Strain | Efficacy |
| Moxidectin | ZoeLA | ≥ 96.1% |
| Ivermectin/Pyrantel | ZoeLA | 18.7% |
| Milbemycin oxime/Praziquantel (B144689) | ZoeLA | 21.2% |
| Moxidectin | JYD-34 | ≥ 95.9% |
| Ivermectin/Pyrantel | JYD-34 | 63.9% |
| Milbemycin oxime/Praziquantel | JYD-34 | 54.6% |
| ProHeart 12 (moxidectin) | JYD-34 | 98.3% - 100% |
| Heartgard Plus (ivermectin) | JYD-34 | 10.5% - 37.7% |
| Interceptor Plus (milbemycin oxime) | JYD-34 | 14.6% - 34.9% |
| Advantage Multi (moxidectin) | JYD-34 | 100% |
| Ivermectin | JYD-34 | 29.0% |
| Milbemycin oxime | JYD-34 | 52.2% |
| Selamectin | JYD-34 | 28.8% |
Data compiled from multiple laboratory studies. Efficacy is presented as the percentage reduction in worm counts compared to placebo controls. Current time information in Monterrey, MX.fenben.promdpi.com
Emergence and Epidemiology of Resistant Parasite Strains (e.g., Dirofilaria immitis)
The most well-documented emergence of milbemycin oxime resistance is in the canine heartworm, Dirofilaria immitis. For years, macrocyclic lactones provided nearly complete protection against heartworm disease. However, reports of loss of efficacy (LOE) began to surface, particularly in the Mississippi Delta region of the United States. cambridge.orgnih.gov Subsequent research confirmed the existence of ML-resistant strains of D. immitis in this area. nih.govresearchgate.net
The development of resistance is thought to be driven by high transmission intensity and the continuous use of MLs, which selects for pre-existing resistant parasites in the population. frontiersin.org While the prevalence of these resistant strains was initially thought to be geographically limited, there is growing concern about their spread due to the movement of infected dogs. frontiersin.orgnih.gov Recently, the first case of a macrocyclic lactone-resistant D. immitis strain was reported in Europe, in a dog imported from the United States, highlighting the global threat posed by this issue. dntb.gov.ua
The prevalence of heartworm disease appears to be expanding in both the United States and Europe due to factors like climate change and increased pet travel, which also increases the risk of spreading resistant strains. frontiersin.orgnih.gov Monitoring the geographic distribution and prevalence of resistant isolates is crucial for implementing effective control strategies. uga.edu
Research into Resistance Management and Prevention Strategies
In response to the growing threat of milbemycin oxime resistance, research has focused on several key areas to manage and prevent its spread.
Genetic Markers for Resistance: A significant area of research is the identification of genetic markers, such as Single Nucleotide Polymorphisms (SNPs), associated with ML resistance in D. immitis. researchgate.netnih.gov These markers can be used to develop diagnostic tests to identify resistant infections, allowing for more targeted treatment strategies and surveillance of resistance in parasite populations. researchgate.netnih.gov Several SNP markers have been identified and are being validated for their ability to differentiate between susceptible and resistant heartworm strains. capes.gov.brnih.gov
Novel Drug Combinations and Formulations: Research is underway to explore the use of milbemycin oxime in combination with other compounds to overcome resistance. For example, combining milbemycin oxime with drugs that inhibit ABC transporters could potentially restore its efficacy against resistant parasites. researchgate.netoup.com Additionally, novel formulations of existing MLs, such as long-acting injectable moxidectin, have shown high efficacy against resistant heartworm strains. frontiersin.orgd-nb.info The development of new combination products, such as those including lotilaner (B608639), aims to provide broad-spectrum parasite control and potentially mitigate the development of resistance. nih.gov
Alternative and Synergistic Approaches: The use of doxycycline (B596269) to target the symbiotic bacteria Wolbachia, which is essential for heartworm development and survival, is a recommended strategy in the management of heartworm disease. heartwormsociety.org This approach weakens the worms and can reduce transmission. The use of mosquito repellents to reduce the transmission of heartworm larvae is also being investigated as a complementary preventive measure. heartwormsociety.org
Responsible Use and Surveillance: Promoting responsible use of anthelmintics is a cornerstone of resistance management. This includes ensuring correct dosing, promoting compliance with year-round prevention, and avoiding the use of MLs as a "slow-kill" treatment for adult heartworms, as this can select for resistance. heartwormsociety.org Continued surveillance of parasite populations through genetic testing and monitoring of treatment efficacy is essential to track the spread of resistance and inform control strategies. uga.edunih.gov
Table 3: Investigational Compounds and Strategies for Milbemycin Oxime Resistance Management
| Compound/Strategy | Proposed Mechanism of Action | Research Focus |
| Lotilaner | Isoxazoline (B3343090) ectoparasiticide | Combination product with milbemycin oxime for broad-spectrum control. nih.gov |
| Fenbendazole | Benzimidazole anthelmintic | Potential for synergistic effects in combination therapies. fenben.pro |
| Doxycycline | Tetracycline antibiotic | Targets Wolbachia symbionts, weakening heartworms and reducing transmission. heartwormsociety.org |
| Mosquito Repellents | Ectoparasiticides | Reduce vector biting and transmission of infective larvae. heartwormsociety.org |
| Genetic Marker-Assisted Management | Diagnostic | Use of SNPs to identify resistant infections for targeted control. researchgate.netnih.gov |
Non Antiparasitic Biological Activities and Repurposing Research
Antifungal Properties
Milbemycin oxime has demonstrated notable antifungal capabilities, both intrinsically and in combination with existing antifungal drugs. This has led to research into its potential as a tool to combat drug-resistant fungal pathogens.
While primarily recognized for its effects on drug efflux pumps, milbemycin oxime also possesses inherent antifungal properties. nih.gov Studies have shown that at relatively high concentrations, it can directly inhibit the growth of pathogenic fungi. nih.gov Research on Candida glabrata and Candida albicans has revealed that oxim derivatives of milbemycin exhibit intrinsic fungicidal activity at concentrations above 3.2 μg/ml. nih.gov This inherent activity suggests that milbemycin oxime's effects are not solely dependent on enhancing the efficacy of other antifungal agents but also include a direct impact on fungal viability. nih.gov
The primary mechanism behind milbemycin oxime's antifungal effects involves the inhibition of ATP-binding cassette (ABC) transporters. nih.govoup.com These transporters are crucial for the development of drug resistance in fungi, as they actively pump antifungal agents out of the cell, reducing their intracellular concentration and efficacy. nih.govoup.com Milbemycin oxime is known to block the function of these efflux pumps, particularly Cdr1, a key ABC transporter in Candida species. nih.govnih.gov By inhibiting Cdr1, milbemycin oxime prevents the expulsion of antifungal drugs, thereby increasing their intracellular accumulation and restoring their effectiveness. nih.gov Rhodamine 6G (R6G) efflux experiments have confirmed the inhibitory effect of milbemycin oxime on these transporters in both C. glabrata and C. albicans. nih.govnih.gov
A secondary mechanism contributing to its intrinsic fungicidal activity is believed to be the formation of reactive oxygen species (ROS) within the fungal cells. nih.govnih.gov This oxidative stress can damage cellular components and contribute to cell death, representing an additional pathway for its antifungal action independent of efflux pump inhibition. nih.gov
A significant area of research is the synergistic interaction between milbemycin oxime and azole antifungals, such as fluconazole (B54011), against resistant fungal strains. nih.govnih.gov This synergy is particularly relevant for infections caused by multidrug-resistant pathogens like Candida auris, Candida albicans, and Candida glabrata. nih.govnih.gov
In studies involving C. auris, a synergistic interaction between milbemycin oxime and fluconazole was observed against most tested isolates, including those with resistance mechanisms independent of Cdr1, such as mutations in the ERG11 gene. nih.gov The most pronounced synergism was noted in a laboratory-generated strain that overexpressed the CDR1 gene. nih.gov Conversely, in a strain where the CDR1 gene was absent, the interaction was indifferent, confirming that the primary synergistic effect of milbemycin oxime relies on the inhibition of the Cdr1 transporter. nih.gov Similar synergistic effects have been documented in azole-resistant C. glabrata and C. albicans, where the combination of milbemycin oxim derivatives and fluconazole effectively reduced the fungal burden in preclinical models. nih.gov
| Fungal Species | Resistance Mechanism | Interaction with Fluconazole | Key Finding |
|---|---|---|---|
| Candida auris | CDR1 Overexpression | Highly Synergistic | The highest level of synergism was observed in a strain with significant CDR1 up-regulation. nih.gov |
| Candida auris | ERG11 Mutations / MDR1 Up-regulation | Synergistic | Synergy was still present even with Cdr1-independent resistance mechanisms. nih.gov |
| Candida auris | CDR1 Deletion (Null Mutant) | Indifferent | No significant interaction was observed, highlighting the importance of Cdr1 inhibition. nih.gov |
| Candida glabrata | ABC Transporter-Mediated Resistance | Synergistic | Combination therapy in preclinical models reduced fungal burden to levels seen in azole-susceptible isolates. nih.gov |
| Candida albicans | ABC Transporter-Mediated Resistance | Synergistic | Milbemycin oxime inhibited drug efflux and acted synergistically with fluconazole. nih.gov |
Immunomodulatory and Anticancer Research (Preclinical Studies)
Preclinical investigations have revealed that milbemycin oxime (MBO) possesses potential as an immunomodulatory and anticancer agent. nih.govnih.gov Research has focused on its effects on highly aggressive cancers, such as pancreatic ductal adenocarcinoma (PDAC), which has a very low survival rate. nih.gov
In preclinical studies, milbemycin oxime has been shown to inhibit the growth of multiple pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govnih.gov In vivo studies using both subcutaneous and orthotopic mouse models of PDAC demonstrated significant tumor growth inhibition. nih.govnih.gov Oral administration of MBO resulted in a marked reduction in tumor growth, indicating its potential as an anti-proliferative agent against this aggressive cancer. nih.gov
| Cancer Model | Finding | Reported Efficacy |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Inhibition of cell proliferation | MBO inhibited the growth of multiple PDAC cell lines in vitro. nih.govnih.gov |
| Subcutaneous PDAC Mouse Model | Tumor growth suppression | Oral administration of MBO inhibited tumor growth by 49%. nih.govnih.gov |
| Orthotopic PDAC Mouse Model | Tumor growth suppression | Oral administration of MBO inhibited tumor growth by 56%. nih.govnih.gov |
| Tumor-Bearing Mice | Increased survival | MBO treatment significantly increased the survival of tumor-bearing mice. nih.govnih.gov |
The mechanism by which milbemycin oxime inhibits cancer cell proliferation involves the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have confirmed that MBO treatment leads to apoptosis in PDAC cells. nih.gov This pro-apoptotic activity is a key characteristic of many effective anticancer agents. Furthermore, MBO treatment was found to enhance the infiltration of CD8+ T cells into the tumor microenvironment. nih.govnih.gov The antitumor efficacy of MBO was significantly reduced when these CD8+ T cells were depleted, highlighting that its anticancer effects are mediated, at least in part, through an immune-related mechanism. nih.govnih.gov This suggests that MBO not only directly induces apoptosis in cancer cells but also modulates the host's immune system to attack the tumor. nih.gov
Modulation of Tumor Immune Microenvironment (e.g., Increased CD8+ T Cell Infiltration)
Recent repurposing research has unveiled the potential of milbemycin oxime to modulate the tumor immune microenvironment (TME), a critical factor in cancer progression and therapy response. nih.govmdpi.com Studies have demonstrated that this antiparasitic compound can induce changes within the TME that are favorable for an anti-tumor immune response, particularly in immunologically "cold" tumors like pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov
A pivotal study investigating the effects of milbemycin oxime on PDAC revealed its capacity to significantly increase the infiltration of CD8+ T cells into the tumor tissue. nih.govnih.gov CD8+ T cells, or cytotoxic T lymphocytes, are essential for recognizing and eliminating cancer cells. cancerresearchuk.org In preclinical mouse models of PDAC, tumors from mice treated with milbemycin oxime showed a markedly higher presence of these crucial immune cells compared to control groups. nih.gov This suggests that milbemycin oxime can help convert a non-immunosuppressive TME into one that is more conducive to T-cell-mediated anti-cancer activity. nih.govfrontiersin.org
The anti-tumor efficacy of milbemycin oxime was found to be directly dependent on this influx of CD8+ T cells. nih.gov When CD8+ T cells were depleted in the animal models, the tumor-suppressive effects of milbemycin oxime were significantly diminished. nih.govnih.gov This finding underscores the immunomodulatory mechanism of action of the compound, highlighting that its anti-cancer effects are not solely based on direct cytotoxicity to cancer cells but also on its ability to harness the host's immune system. nih.gov The research points to milbemycin oxime's ability to reprogram the TME, thereby enhancing the immune system's ability to combat the tumor. nih.govnih.gov
Table 1: Immunomodulatory Effects of Milbemycin Oxime on the Tumor Microenvironment
| Finding | Observation in Preclinical Models | Significance | Reference |
| Increased CD8+ T Cell Infiltration | Tumors from milbemycin oxime-treated mice exhibited a greater pool of CD8+ T cells. | Indicates a shift towards an inflamed, "hot" tumor microenvironment more susceptible to immune attack. | nih.gov |
| Dependence on CD8+ T Cells | Depletion of CD8+ T cells significantly reduced the anti-tumor efficacy of milbemycin oxime. | Confirms that the therapeutic effect is mediated through the adaptive immune system, specifically cytotoxic T cells. | nih.govnih.gov |
| Tumor Growth Inhibition | Oral administration inhibited pancreatic tumor growth by 49% in subcutaneous and 56% in orthotopic models. | Demonstrates significant in vivo anti-tumor activity linked to its immunomodulatory function. | nih.govnih.gov |
| Increased Survival | Treatment with milbemycin oxime increased the survival of tumor-bearing mice by 27 days compared to the control group. | Shows a tangible survival benefit correlated with the observed immune modulation. | nih.govnih.gov |
Potentiation of Immunotherapy Efficacy (e.g., Anti-PD-1 Therapy)
Building on its ability to increase CD8+ T cell infiltration, milbemycin oxime has been investigated as a combination agent to enhance the effectiveness of immune checkpoint inhibitors (ICIs), such as anti-PD-1 therapy. nih.gov Immune checkpoints are proteins that can prevent T cells from attacking cancer cells; ICIs block these proteins to unleash an immune response. cancerresearchuk.org However, many tumors, particularly those with a non-inflamed TME, show resistance to ICI monotherapy. mdpi.comresearchgate.net
Research has shown that milbemycin oxime can overcome this resistance. nih.gov By increasing the number of CD8+ T cells within the tumor, it effectively "primes" the TME for a more robust response to anti-PD-1 therapy. nih.gov In a preclinical model of pancreatic cancer, the combination of milbemycin oxime with an anti-PD-1 antibody resulted in a substantially enhanced tumor growth-suppressive effect compared to either treatment alone. nih.govnih.gov
This synergistic effect is attributed to the creation of a greater population of active cytotoxic T cells within the tumor microenvironment when both agents are used together. nih.gov Milbemycin oxime's immunomodulatory action provides the necessary immune cell infiltration, which then allows the anti-PD-1 therapy to function more effectively by removing the "brakes" on these newly arrived T cells. nih.govcancerresearchuk.org This strategy of using a drug-repurposing candidate to sensitize tumors to immunotherapy represents a promising approach for treating cancers that have historically responded poorly to ICIs. nih.govunisi.it
Table 2: Efficacy of Milbemycin Oxime in Combination with Anti-PD-1 Therapy
| Treatment Group | Outcome | Implication | Reference |
| Anti-PD-1 Monotherapy | Limited tumor growth suppression. | Reflects the challenge of immunotherapy efficacy in immunologically "cold" tumors. | nih.gov |
| Milbemycin Oxime Monotherapy | Significant tumor growth inhibition and increased CD8+ T cell infiltration. | Establishes the compound's ability to modulate the TME. | nih.govnih.gov |
| Milbemycin Oxime + Anti-PD-1 Combination Therapy | Substantially enhanced tumor growth-suppressive effects compared to either monotherapy. | Demonstrates a synergistic interaction, potentiating the anti-tumor immune response. | nih.gov |
| Mechanism of Synergy | Resulted in a greater proportion of active cytotoxic T cells within the tumor microenvironment. | Milbemycin oxime primes the tumor for a more effective response to immune checkpoint inhibition. | nih.govnih.gov |
Advanced Analytical Methodologies for Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for the sensitive and selective quantification of milbemycin oxime in biological matrices like plasma. researchgate.net This technique offers high specificity by monitoring specific precursor-to-product ion transitions, a method known as Multiple Reaction Monitoring (MRM).
Several LC-MS/MS methods have been developed for determining milbemycin oxime in the plasma of various animal species. nih.govnih.gov Sample preparation typically involves protein precipitation with acetonitrile (B52724), sometimes followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.govsemanticscholar.org Chromatographic separation is commonly achieved using C18 reverse-phase columns. nih.govnih.govoup.com
For instance, one validated method for the simultaneous quantification of milbemycin oxime and praziquantel (B144689) in cat plasma utilized a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. nih.govfrontiersin.org The analysis was performed using an electrospray ionization (ESI) source in positive ion mode. nih.gov This method demonstrated good linearity over a concentration range of 2.5–250 ng/mL, with a lower limit of quantification (LLOQ) of 2.5 ng/mL. researchgate.netnih.govnih.gov The validation of this method confirmed its precision and accuracy, with intra-day and inter-day precision values (expressed as coefficient of variation) within 15%. researchgate.netnih.gov Another method developed for dog plasma showed linearity over a concentration range of 2.0–500 ng/mL with an LLOQ of 2.0 ng/mL. nih.govsemanticscholar.orgoup.com
The table below summarizes the key parameters of a representative LC-MS/MS method for milbemycin oxime quantification.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Matrix | Cat Plasma | nih.govnih.gov |
| Sample Preparation | Acetonitrile Protein Precipitation | nih.govnih.gov |
| Chromatographic Column | Gemini C18 (50 mm × 2.0 mm; 5 μm) | frontiersin.org |
| Mobile Phase | Gradient of 0.1% Formic Acid and Acetonitrile | nih.govfrontiersin.org |
| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |
| Linearity Range | 2.5–250 ng/mL | nih.govnih.govfrontiersin.org |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | researchgate.netnih.govnih.gov |
| Intra-day Precision (%CV) | 1.69–8.34% | nih.govfrontiersin.org |
| Inter-day Precision (%CV) | 4.54–9.98% | nih.govfrontiersin.org |
| Intra-day Accuracy | 98.39–105.18% | nih.govfrontiersin.org |
| Inter-day Accuracy | 91.78–101.33% | nih.govfrontiersin.org |
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Studies
High-Performance Liquid Chromatography (HPLC), often paired with ultraviolet (UV) or fluorescence detection, is a robust and widely used technique for pharmacokinetic studies of milbemycin oxime. chromatographyonline.comnih.gov These methods are essential for characterizing the absorption, distribution, metabolism, and excretion of the compound in target species.
In a study investigating the pharmacokinetic profiles of milbemycin oxime in Pekingese dogs, a validated HPLC method with UV detection was employed. chromatographyonline.comnih.gov Blood samples were collected at various time points after administration, and plasma concentrations were measured. chromatographyonline.com The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.5 mmol/L ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (14:86 v/v), with the detection wavelength set at 249 nm. chromatographyonline.comnih.gov This research highlighted differences in pharmacokinetic parameters between different formulations (tablets vs. nanoemulsion), demonstrating the utility of HPLC in formulation development. chromatographyonline.comnih.gov The nanoemulsion formulation showed significantly higher peak concentration (Cmax) and bioavailability compared to the tablet form. nih.gov
Another application of HPLC involves its use in stability-indicating assays, which are crucial for assessing the quality of the active pharmaceutical ingredient (API). researchgate.net A stability-indicating reversed-phase HPLC method was developed to separate milbemycin oxime from its process-related impurities and degradation products generated under stress conditions like acid, base, and oxidation. researchgate.net
The table below outlines the conditions for a typical HPLC method used in pharmacokinetic analysis.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Application | Pharmacokinetic Study in Dogs | chromatographyonline.comnih.gov |
| Detection Method | Ultraviolet (UV) | chromatographyonline.comnih.gov |
| Chromatographic Column | Hypersil BDS C18 (4.6 mm × 250 mm, 5 μm) | nih.gov |
| Mobile Phase | 14% 0.5 mmol/L Ammonium Acetate Buffer and 86% Acetonitrile | chromatographyonline.comnih.gov |
| Flow Rate | 1 mL/min | chromatographyonline.comnih.gov |
| Detection Wavelength | 249 nm | chromatographyonline.comnih.gov |
| Column Temperature | 25 °C | chromatographyonline.comnih.gov |
| Linearity Range | 0.1–200 μg/mL | nih.gov |
Other Chromatographic and Spectroscopic Techniques in Milbemycin Research
Beyond the primary methods of LC-MS/MS and HPLC-UV, other analytical techniques play a role in the analysis of milbemycin oxime and related compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common modality for the simultaneous estimation of milbemycin oxime with other active ingredients, such as lufenuron, in pharmaceutical dosage forms. jetir.org One such RP-HPLC method utilized an Inertsil ODS C18 column with a mobile phase of methanol (B129727) and water (70:30) and UV detection at 253 nm. jetir.org
HPLC with fluorescence detection (FLD) is another highly sensitive method used for the analysis of milbemycins. daneshyari.com This technique often requires a derivatization step to convert the non-fluorescent milbemycin molecule into a fluorescent derivative, significantly enhancing detection sensitivity. researchgate.net For example, a method for moxidectin (B1677422), a related milbemycin, involved a dehydrative reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole to create a fluorescent derivative, allowing for a quantification limit of 0.1 ng/ml in plasma. researchgate.net
Furthermore, HPLC methods coupled with a diode-array detector (DAD) have been developed for the quality control and quantification of milbemycins in bulk samples. scielo.br These methods are optimized by evaluating parameters like temperature, flow rate, and mobile phase composition to achieve the best separation conditions. scielo.br Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in the structural characterization of milbemycin oxime and its degradation products isolated via semi-preparative HPLC. researchgate.net
Future Research Directions and Unexplored Avenues for Milbemycin Oxime
Milbemycin oxime, a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a widely recognized antiparasitic agent. wikipedia.orgcabidigitallibrary.orgeuropa.eu Its primary mechanism of action involves the disruption of neurotransmission in invertebrates. wikipedia.orgeuropa.eu While its efficacy is well-established, ongoing research seeks to refine its application, understand its broader biological effects, and counteract emerging challenges.
Q & A
Q. What standardized protocols exist for quantifying the anthelmintic efficacy of milbemycin oxime in experimental canine models?
To assess efficacy, researchers should standardize fecal egg counts (FECs) using methods like the McMaster chamber, which involves mixing 4 g of feces with 60 mL flotation solution to achieve a 200x magnification for egg enumeration . Baseline FECs should be collected 2 days pre-treatment, and study groups should be randomized by sex and parasite load to minimize bias. Dosage protocols (e.g., 0.5 mg/kg body weight) and treatment intervals (e.g., days 30, 60, and 90 post-infection) must align with established experimental designs .
Q. How can researchers ensure consistent parasite recovery rates during post-treatment necropsy in milbemycin oxime trials?
Post-mortem gastrointestinal examination should occur within 15 minutes of euthanasia. Organs (stomach, small intestine, large intestine) must be dissected, rinsed thoroughly, and inspected twice under a stereomicroscope. Residual parasites in rinse sediments should be counted and preserved for archival verification (e.g., US National Parasite Collection) .
Q. What criteria should guide the selection of control groups in milbemycin oxime efficacy studies?
Control groups must match the treatment group in age, sex, and parasite load. Placebo administration (e.g., identical tablets without active compounds) and blinding protocols are critical to avoid observer bias. Randomization based on pre-treatment FEC rankings ensures comparability .
Advanced Research Questions
Q. How should researchers address discrepancies in milbemycin oxime’s efficacy against co-infecting nematode species (e.g., Ancylostoma caninum vs. Uncinaria stenocephala)?
Species-specific efficacy variations require stratified statistical analysis. For example, apply square-root transformations to normalize parasite count data and use two-tailed t-tests to compare means between treatment and control groups. Investigate mechanistic differences, such as drug-receptor binding affinity, using in vitro assays .
Q. What statistical approaches are recommended for normalizing parasitic egg count data in milbemycin oxime studies?
Use fourth-root transformations for FEC data to approximate normal distribution, enabling parametric tests like ANOVA. For post-necropsy counts, square-root transformations improve normality. Confidence intervals (e.g., 99%) should accompany graphical representations to clarify variability .
Q. How can researchers reconcile contradictory findings between in vivo efficacy and in vitro susceptibility assays for milbemycin oxime?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess drug absorption and tissue penetration. Compare LC₅₀ values from in vitro larval development assays with plasma concentration-time profiles in treated hosts. Address confounding factors like host metabolism or parasite stage-specific susceptibility .
What frameworks (e.g., FINER, PICO) are applicable when formulating mechanistic research questions about milbemycin oxime?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
- Feasible : Are transgenic parasite strains available for target validation?
- Novel : Does milbemycin oxime act on understudied ion channels? Use PICO (Population: Canine hosts; Intervention: Milbemycin oxime; Comparison: Placebo; Outcome: Parasite burden) to structure clinical queries .
Methodological Considerations
Q. How should researchers validate analytical techniques for milbemycin oxime quantification in biological matrices?
Employ high-performance liquid chromatography (HPLC) with mass spectrometry, using deuterated internal standards to correct for matrix effects. Validate methods via spike-recovery experiments (e.g., 80–120% recovery in plasma) and inter-day precision tests (<15% CV) .
Q. What strategies mitigate variability in parasite egg shedding patterns during longitudinal milbemycin oxime trials?
Standardize fecal collection times relative to host feeding and defecation cycles. Use repeated-measures ANOVA to account for intra-host variability, and include covariates like host immune status in mixed-effects models .
Q. How can researchers integrate omics data (e.g., transcriptomics) into studies on milbemycin oxime resistance mechanisms?
Perform RNA sequencing on drug-exposed vs. naïve parasites to identify differentially expressed genes (e.g., P-glycoprotein transporters). Validate candidates via CRISPR-Cas9 knockout and in vitro drug sensitivity assays. Cross-reference findings with genomic databases (e.g., WormBase ParaSite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
